molecular formula C25H23BrN2O3 B5108489 2-(4-Bromophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one

2-(4-Bromophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B5108489
M. Wt: 479.4 g/mol
InChI Key: GKHMZDKCFLXPCV-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a bromophenyl group, a methylphenoxyethoxyethyl chain, and a dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form 4-bromophenyl derivatives.

    Preparation of the Methylphenoxyethoxyethyl Chain: This step involves the etherification of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol, followed by further reaction with ethylene oxide to extend the chain.

    Coupling Reaction: The bromophenyl intermediate is then coupled with the methylphenoxyethoxyethyl chain under basic conditions to form the desired product.

    Cyclization: The final step involves the cyclization of the intermediate to form the dihydroquinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to phenyl derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Quinones and hydroxylated derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Amino and thiol derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one
  • 2-(4-Fluorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one
  • 2-(4-Methoxyphenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one

Uniqueness

The uniqueness of 2-(4-Bromophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one lies in its bromophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with enhanced biological activity and material properties.

Properties

IUPAC Name

2-(4-bromophenyl)-3-[2-[2-(4-methylphenoxy)ethoxy]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O3/c1-18-6-12-21(13-7-18)31-17-16-30-15-14-28-24(19-8-10-20(26)11-9-19)27-23-5-3-2-4-22(23)25(28)29/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHMZDKCFLXPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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